5-Cyclopropylnicotinonitrile
Overview
Description
5-Cyclopropylnicotinonitrile is an organic compound with the molecular formula C9H8N2 It is a derivative of nicotinonitrile, featuring a cyclopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylnicotinonitrile typically involves the reaction of 5-Bromonicotinonitrile with Cyclopropylboronic acid. The reaction is catalyzed by palladium diacetate in the presence of dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane and potassium phosphate in tetrahydrofuran. The reaction is carried out under an inert atmosphere and reflux conditions for approximately 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The cyclopropyl group can undergo ring-opening or ring-closing reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alcoholate or secondary heterocyclic amines can be used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while oxidation can produce nicotinic acid derivatives.
Scientific Research Applications
5-Cyclopropylnicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials with unique properties.
Biological Studies: It can be employed in studies investigating the biological activity of nicotinonitrile derivatives.
Industrial Applications: The compound may find use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl group may also contribute to the compound’s overall bioactivity by influencing its molecular conformation and stability.
Comparison with Similar Compounds
Nicotinonitrile (Pyridine-3-carbonitrile): A precursor to 5-Cyclopropylnicotinonitrile, featuring a nitrile group attached to the pyridine ring.
Bosutinib, Milrinone, Neratinib, and Olprinone: Pharmaceutical compounds containing nicotinonitrile derivatives.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other nicotinonitrile derivatives
Properties
IUPAC Name |
5-cyclopropylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVMEMSRQONKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726287 | |
Record name | 5-Cyclopropylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900802-81-5 | |
Record name | 5-Cyclopropylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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